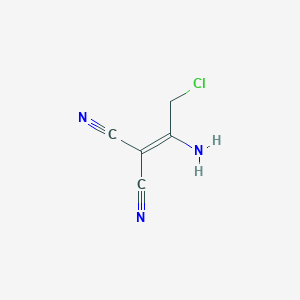

2-(1-Amino-2-chloroethylidene)malononitrile

Description

Structural Characterization of 2-(1-Amino-2-chloroethylidene)malononitrile

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named 2-(1-amino-2-chloroethylidene)propanedinitrile under IUPAC guidelines. Its molecular formula is C₅H₄ClN₃ , with a molecular weight of 141.56 g/mol . The compound consists of a malononitrile backbone (propanedinitrile) substituted with a 1-amino-2-chloroethylidene group. Key structural features include:

- Malononitrile core : Two cyano (-C≡N) groups attached to adjacent carbons.

- Amino-chloro substituent : An ethylidene group with an amino (-NH₂) and chloro (-Cl) substituent at positions 1 and 2, respectively.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 2-(1-amino-2-chloroethylidene)propanedinitrile | |

| Molecular Formula | C₅H₄ClN₃ | |

| Molecular Weight | 141.56 g/mol | |

| SMILES | ClCC(=C(C#N)C#N)N | |

| InChIKey | ZJEWRHUVGFTSGE-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound are limited, insights can be inferred from synthetic protocols and analogous compounds. The compound is synthesized via reaction of benzothiazole derivatives with malononitrile under reflux conditions in ethanol, suggesting crystalline purity after recrystallization from dimethylformamide (DMF).

For analogous malononitrile derivatives, crystal structures often exhibit:

- Planar geometry : Due to conjugation between the cyano groups and the central carbon.

- Hydrogen bonding : NH₂ groups may form intermolecular hydrogen bonds in solid-state arrangements.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic data are critical for structural validation. Below is a synthesis of expected spectral features based on functional groups and analogous compounds:

Infrared (IR) Spectroscopy

- Cyano (C≡N) stretches : Strong absorption near 2200–2250 cm⁻¹ .

- Amino (N–H) stretches : Broad peaks around 3300–3500 cm⁻¹ .

- C=N and C–Cl vibrations : Peaks in the 1600–1700 cm⁻¹ and 600–800 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 5.0–6.0 | Broad singlet |

| C≡N–CH₂– | 2.5–3.0 | Singlet |

| Cl–CH₂– | 4.0–4.5 | Doublet |

Note: Data extrapolated from malononitrile and chloroethylidene derivatives.

Mass Spectrometry

Tautomeric Equilibrium Studies

The amino group in this compound may participate in enamine-imine tautomerism , though experimental evidence is sparse. Key factors influencing equilibrium include:

- pH : Acidic conditions favor the imine form (protonated NH₂), while basic conditions stabilize the enamine.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may shift equilibrium toward the enamine form.

| Tautomer | Structure | Stability |

|---|---|---|

| Enamine | NH₂–C=CH–Cl | Dominant in neutral conditions |

| Imine | NH–C⁺=CH–Cl (protonated) | Minor under acidic conditions |

Electronic Structure and Resonance Stabilization Effects

The compound’s electronic structure is dominated by:

- Cyano group electron withdrawal : Stabilizes adjacent carbons via resonance.

- Amino group electron donation : Activates the ethylidene moiety for nucleophilic attack.

Resonance structures:

- Cyanide resonance :

$$ \text{NC–C(=N)} \leftrightarrow \text{NC}^+\text{–C(=N}^- \text{)} $$ - Amino resonance :

$$ \text{NH₂–C=CH–Cl} \leftrightarrow \text{NH}^+ \text{–C}^- \text{=CH–Cl} $$

These effects enhance reactivity in condensation reactions, such as Knoevenagel or Gewald syntheses.

Properties

IUPAC Name |

2-(1-amino-2-chloroethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEWRHUVGFTSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C#N)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370665 | |

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118645-77-5 | |

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile typically involves the reaction of 2-chloroacetonitrile with malononitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-chloroethylidene)malononitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Electrophiles such as aldehydes and ketones are used, often in the presence of a catalyst like a Lewis acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while addition reactions with aldehydes can produce imine derivatives .

Scientific Research Applications

2-(1-Amino-2-chloroethylidene)malononitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-chloroethylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-(1-Amino-2-chloroethylidene)malononitrile and related compounds:

Key Research Findings

Role of Chloro Substituents: Chloro groups enhance bioactivity and stability. For example, 2-(4-chlorobenzylidene)malononitrile achieves higher yields in catalytic reactions than non-halogenated analogs , while chloro-substituted aminoiminoiso唑 derivatives show superior antimicrobial profiles .

Regioselectivity in Synthesis: The presence of methylthio or morpholino groups in malononitrile derivatives directs regioselective heterocyclization, as seen in pyrazolo[1,5-a]pyrimidine synthesis .

Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN) lower the electron density of the malononitrile core, facilitating nucleophilic attacks and cyclization reactions .

Biological Activity

2-(1-Amino-2-chloroethylidene)malononitrile, also known as ACEM (CAS No. 118645-77-5), is a compound of interest in biochemical research due to its potential biological activities. This article reviews the biological activity of ACEM, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 141.56 g/mol

- InChIKey : ZJEWRHUVGFTSGE-UHFFFAOYSA-N

The biological activity of ACEM is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's amino and chloroethylidene groups are believed to play a crucial role in its interaction with cellular components, influencing several biochemical pathways:

- Inhibition of Enzyme Activity : ACEM has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Signal Transduction : The compound may influence signaling pathways by acting on receptors or kinases, leading to altered cellular responses.

Antimicrobial Properties

ACEM has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Cytotoxic Effects

Research indicates that ACEM exhibits cytotoxic effects on certain cancer cell lines. The compound has been tested against various tumor cells, showing a dose-dependent inhibition of cell growth, which may be linked to its ability to induce apoptosis.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of ACEM against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), ACEM was found to induce apoptosis through caspase activation, with IC values ranging from 30 to 70 µM.

Table 1: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Amino-2-chloroethylidene)malononitrile and related derivatives?

The synthesis typically involves a Knoevenagel condensation between an aldehyde/ketone and malononitrile. For example:

- Procedure : Aromatic aldehydes (10 mmol) are stirred with malononitrile (10 mmol) in water or ethanol at room temperature or under reflux. Catalysts like ammonium acetate or phosphorus pentoxide (P₂O₅) are used to enhance reactivity. The product is isolated via recrystallization (ethanol or petroleum ether) .

- Example : 2-(4-Methylbenzylidene)malononitrile was synthesized by refluxing 4-methylbenzaldehyde with malononitrile and P₂O₅ in ethanol, yielding 68% after recrystallization .

Q. How is the molecular structure of malononitrile derivatives characterized experimentally?

Key techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituents and conjugation. For 2-(4-Chlorobenzylidene)malononitrile, ¹H NMR shows aromatic protons at δ 7.43–7.83 ppm and a vinylic proton at δ 7.83 .

- X-ray Crystallography : Reveals planarity and bond angles. In 2-(4-Methylbenzylidene)malononitrile, the malononitrile C–C–C angle is 113.58°, with an r.m.s. deviation of 0.023 Å from planarity .

- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ confirms nitrile groups .

Q. How do electronic properties of malononitrile derivatives influence their application in nonlinear optics (NLO)?

- Charge Transfer Transitions : Derivatives like 2-{3-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-5,5-dimethylcyclohex-2-enylidene}malononitrile exhibit enhanced intramolecular charge transfer (ICT), critical for second/third-order NLO materials. ICT is quantified via UV-vis spectroscopy and DFT calculations .

- Substituent Effects : Electron-withdrawing groups (e.g., –CN) lower the LUMO, increasing polarizability. For example, 2-(5,6-difluoro-3-oxo-inden-1-ylidene)malononitrile shows a narrow bandgap (Eg = 1.8 eV), ideal for NLO .

Q. What computational methods predict the optoelectronic behavior of malononitrile-based acceptors in organic solar cells?

- DFT Calculations : Used to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). For 2-(2-methylene-5,6-dinitroindenylidene)malononitrile, HOMO-LUMO gaps correlate with experimental absorption spectra (λmax ~500 nm) .

- Machine Learning (ML) : Identifies structural motifs (e.g., thienothiophene, IC/2FIC units) linked to high absorption coefficients in non-fullerene acceptors (NFAs) .

Q. What biological activities are reported for malononitrile derivatives?

- Kinase Inhibition : Benzylidenemalononitriles (BMNs) like tyrphostins inhibit epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ = 0.5–10 µM) via competitive ATP binding .

- Antimicrobial Activity : 2-(4-Phenylthiazol-2-ylidene)malononitrile derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Methodological Considerations

Q. How are contradictions in synthetic yields or reactivity resolved?

- Reaction Optimization : Varying solvents (water vs. ethanol) and catalysts (P₂O₅ vs. NH₄OAc) improves yields. For instance, water-mediated syntheses achieve >90% yield at room temperature, while ethanol/P₂O₅ requires reflux but enhances crystallinity .

- Kinetic vs. Thermodynamic Control : Isomerization under irradiation (e.g., 2-(naphthalen-2-ylmethylene)malononitrile at -196°C) can lead to side products; monitoring via TLC ensures reaction completion .

Q. What strategies enhance the environmental compatibility of malononitrile syntheses?

- Green Catalysis : Electro-organic synthesis using molecular iodine minimizes waste. For example, dicyano-2-(2-oxoindolin-3-ylidene)malononitrile is synthesized in water with 85% yield .

- Solvent Selection : Ethanol and water replace toxic solvents (e.g., DMF), aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.